molecular formula C19H24N6O B2934858 N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetraazol-5-yl]cyclohexyl}-5-methyl-3-isoxazolamine CAS No. 296898-35-6

N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetraazol-5-yl]cyclohexyl}-5-methyl-3-isoxazolamine

Cat. No.: B2934858
CAS No.: 296898-35-6
M. Wt: 352.442
InChI Key: AYWMZZKMGHLDNG-UHFFFAOYSA-N
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Description

N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetraazol-5-yl]cyclohexyl}-5-methyl-3-isoxazolamine is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a cyclohexyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetraazol-5-yl]cyclohexyl}-5-methyl-3-isoxazolamine typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the tetrazole ring through cycloaddition reactions, followed by the introduction of the cyclohexyl group and the isoxazole ring through various organic reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Advanced purification techniques such as chromatography and crystallization are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetraazol-5-yl]cyclohexyl}-5-methyl-3-isoxazolamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted products, depending on the nature of the substituents introduced.

Scientific Research Applications

N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetraazol-5-yl]cyclohexyl}-5-methyl-3-isoxazolamine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as acting as a drug candidate for specific diseases.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetraazol-5-yl]cyclohexyl}-5-methyl-3-isoxazolamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with tetrazole, cyclohexyl, and isoxazole moieties, such as:

Uniqueness

N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetraazol-5-yl]cyclohexyl}-5-methyl-3-isoxazolamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]-5-methyl-1,2-oxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O/c1-13-8-7-9-14(2)17(13)25-18(21-23-24-25)19(10-5-4-6-11-19)20-16-12-15(3)26-22-16/h7-9,12H,4-6,10-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWMZZKMGHLDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCCC3)NC4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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